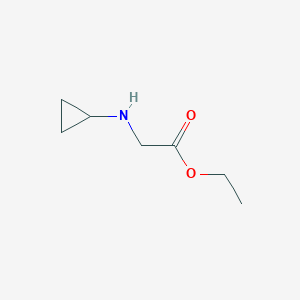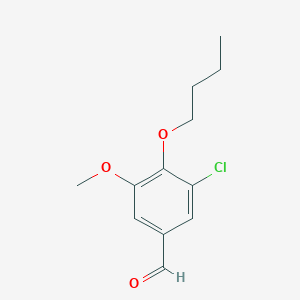
Ethyl 2-(cyclopropylamino)acetate
Descripción general
Descripción
Ethyl 2-(cyclopropylamino)acetate (ECA) is a cyclic amine compound that is used in a variety of scientific research applications. The compound is a colorless liquid with a low melting point and a high boiling point. It is also soluble in water, alcohol, and other organic solvents. ECA has a wide range of uses in research, including synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 2-(cyclopropylamino)acetate and its derivatives are involved in various chemical reactions and syntheses. For instance, ethyl cyclopropylidene acetate, a related compound, is prepared through an acid-catalyzed Wittig reaction and used in the double Michael reaction to produce spirocyclopropyl substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). Also, ethyl 1,4-benzodioxan-2-carboxylate, a compound used in drug production, was kinetically resolved in a lipase-catalyzed reaction, demonstrating the potential of this compound in enzymatic processes (Kasture et al., 2005).
Pharmacological Research
This compound derivatives have been explored in pharmacological research. One study synthesized bromophenol derivatives with a cyclopropyl moiety, showing effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). Additionally, compounds similar to this compound demonstrated significant anti-inflammatory and analgesic activities in a study, indicating their potential as COX-2 inhibitors (Consalvi et al., 2015).
Biotechnological Production
Ethyl acetate, closely related to this compound, has been studied for its sustainable microbial production. This research is vital for creating environmentally friendly solvents from renewable resources (Zhang et al., 2020); (Löser et al., 2014).
Propiedades
IUPAC Name |
ethyl 2-(cyclopropylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPZBSGYPGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289712 | |
| Record name | Glycine, N-cyclopropyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71922-62-8 | |
| Record name | Glycine, N-cyclopropyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-cyclopropyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(cyclopropylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

